![molecular formula C18H12N2O2S B2771729 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one CAS No. 33856-02-9](/img/structure/B2771729.png)
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of thiazolylcoumarins and has a molecular formula of C20H12N2O2S. In
Scientific Research Applications
- Significance : AMPK plays a crucial role in cellular energy regulation. Activator-3 enhances AMPK phosphorylation, protecting it from dephosphorylation by PP2C. It shares an activation mode with AMP and demonstrates good pharmacokinetic properties .
- One-Pot Tandem Synthesis : Researchers have developed an expedient one-pot tandem method for synthesizing 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one. This approach involves treating ethyl-4-chloroacetoacetate with various phenylthioureas and salicylaldehyde .
- Thiazole Nucleus : Thiazole, the core structure of this compound, appears in several clinically used anticancer drugs (e.g., dabrafenib, dasatinib, ixabepilone). These drugs interact with cellular targets, including topoisomerase II, leading to cell death .
AMPK Activation
Synthetic Methodology
Anticancer Properties
Mechanism of Action
Target of Action
A structurally similar compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, is known to be a potent activator of ampk . AMPK is considered a high-value target for metabolic disorders .
Mode of Action
The similar compound mentioned above, activator-3, is known to enhance ampk phosphorylation by upstream kinase lkb1 and protect the ampk complex against dephosphorylation by pp2c . It interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
Activation of AMPK leads to the replenishment of ATP and cellular energy balance by down-regulating ATP-consuming processes and accelerating ATP generation processes .
Pharmacokinetics
The similar compound, activator-3, displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .
Result of Action
The similar compound, activator-3, when orally administered to rats fed a high sucrose diet (hsd), significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight .
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWBPQGLFDFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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